molecular formula C29H28O4 B4935638 1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene

1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene

Cat. No.: B4935638
M. Wt: 440.5 g/mol
InChI Key: OVEVQMBJXDEENB-UHFFFAOYSA-N
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Description

1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene typically involves multiple steps of aromatic substitution reactions. One common method includes the reaction of phenol derivatives with halogenated benzene compounds under basic conditions. The process often requires the use of catalysts such as potassium carbonate or sodium hydroxide to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenated compounds like bromine or chlorine, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple phenoxy groups allow it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-aminophenoxy)benzene: Known for its use in polymer synthesis and as a cross-linking agent.

    1-Phenoxy-2-propanol: Used as a solvent and in the synthesis of other organic compounds.

Uniqueness

1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene is unique due to its extended aromatic structure and multiple phenoxy groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with other molecules.

Properties

IUPAC Name

1-phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O4/c1-4-12-24(13-5-1)32-28-18-10-16-26(22-28)30-20-8-3-9-21-31-27-17-11-19-29(23-27)33-25-14-6-2-7-15-25/h1-2,4-7,10-19,22-23H,3,8-9,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEVQMBJXDEENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCOC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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